(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5(4H)-one
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Overview
Description
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound characterized by the presence of multiple functional groups, including a thiazole ring, a furan ring, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactions One common approach is the condensation of 2-chloro-5-iodoaniline with a thioamide derivative, followed by cyclization to form the thiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or to reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a fully saturated thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodoaniline: A precursor in the synthesis of the target compound, sharing the halogen-substituted phenyl ring.
Thiazole derivatives: Compounds with a thiazole ring, which may exhibit similar chemical reactivity and biological activity.
Furan derivatives: Compounds with a furan ring, which can also participate in similar types of chemical reactions.
Uniqueness
What sets (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE apart is its unique combination of functional groups and structural features. The presence of both halogen substituents and heterocyclic rings provides a versatile platform for chemical modifications and potential biological interactions.
Properties
Molecular Formula |
C15H9ClINO2S |
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Molecular Weight |
429.7 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H9ClINO2S/c1-8-2-4-10(20-8)7-13-15(19)21-14(18-13)11-6-9(17)3-5-12(11)16/h2-7H,1H3/b13-7+ |
InChI Key |
QBOACJKCBDMOEX-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
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